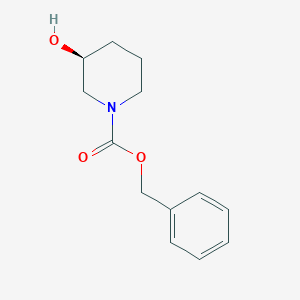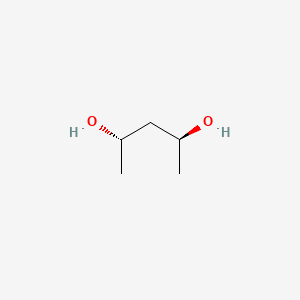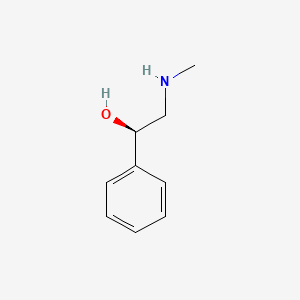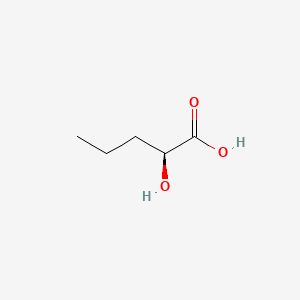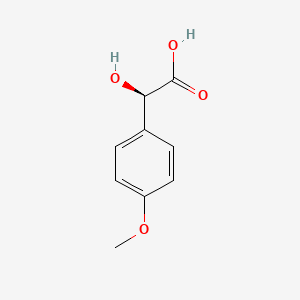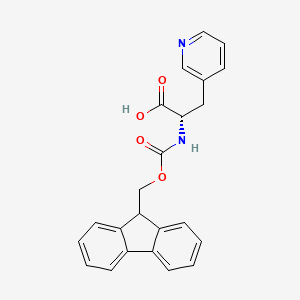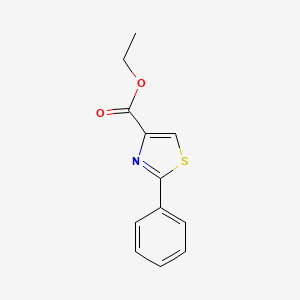
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazole derivatives are known for their significance in medicinal chemistry due to their diverse biological activities. Although the provided papers do not directly discuss Ethyl 2-phenyl-1,3-thiazole-4-carboxylate, they provide insights into similar thiazole derivatives, which can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of other thiazole derivatives, such as ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, involves crystallization in specific crystal systems and is characterized by intermolecular interactions . These methods could potentially be adapted for the synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing specific dihedral angles and intermolecular interactions . These techniques could be employed to determine the molecular structure of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate and to analyze its stability and conformation.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. The synthesis of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates from thiosemicarbazones illustrates the reactivity of the thiazole ring and its ability to form new bonds under certain conditions . These reactions are crucial for modifying the structure and enhancing the biological activity of thiazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the crystal packing and stability of these compounds . Density functional theory (DFT) calculations can be used to predict the electronic structure and properties of thiazole derivatives, which are essential for understanding their reactivity and potential as therapeutic agents .
科学的研究の応用
Synthesis and Characterization
- Ethyl 2-phenyl-1,3-thiazole-4-carboxylate derivatives have been synthesized through various methods, demonstrating the compound's versatility as a precursor for more complex chemical structures. For example, new compounds with potential anticancer activity against breast cancer cells MCF7 were synthesized, starting from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which was then alkylated and subjected to further chemical modifications to afford thiazole compounds with different substituents (Sonar et al., 2020).
Antimicrobial and Antifungal Activities
- Studies have explored the antimicrobial and antifungal potentials of thiazole derivatives. Novel thiazole compounds containing ether structures showed certain fungicidal activities, with specific derivatives displaying notable effectiveness against fungi such as Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
- Another study synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and evaluated their antimicrobial and antioxidant assays, finding some derivatives to be promising antioxidant agents, indicating the potential for applications in addressing oxidative stress-related conditions (Haroon et al., 2021).
Structural and Solubility Studies
- The relationship between molecular structure changes in BPT-esters, including thiazole derivatives, on crystal structure and solubility has been investigated, revealing how modifications in ester groups affect these properties, crucial for drug formulation and material science applications (Hara et al., 2009).
Inhibitory Activities and Biological Applications
- Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing significant activity as Mycobacterium tuberculosis GyrB inhibitors, highlighting their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).
作用機序
将来の方向性
Thiazole and its derivatives are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy . Therefore, the future directions in this field could involve further exploration of the anticancer potential of thiazole derivatives, as well as their other pharmacological properties.
特性
IUPAC Name |
ethyl 2-phenyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGDCGESAFSJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434555 |
Source


|
| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |
CAS RN |
59937-01-8 |
Source


|
| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







